

Spectroscopic Data Analysis of Ethyl 3-oxocyclopentanecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-oxocyclopentanecarboxylate

Cat. No.: B1583539

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-oxocyclopentanecarboxylate** (CAS No: 5400-79-3), a key organic intermediate.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure:

- Molecular Formula: $C_8H_{12}O_3$ [\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 156.18 g/mol [\[1\]](#)[\[2\]](#)[\[5\]](#)
- Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the predicted proton (1H) and carbon- 13 (^{13}C) NMR data for **Ethyl 3-oxocyclopentanecarboxylate**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	Quartet	2H	-OCH ₂ CH ₃
~3.0	Multiplet	1H	-CH(C=O)-
~2.4	Multiplet	2H	-CH ₂ C=O
~2.2	Multiplet	2H	-CH ₂ - adjacent to CH
~2.0	Multiplet	2H	-CH ₂ -
~1.2	Triplet	3H	-OCH ₂ CH ₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~215	C=O (ketone)
~173	C=O (ester)
~61	-OCH ₂ CH ₃
~45	-CH(C=O)-
~38	-CH ₂ C=O
~28	-CH ₂ -
~25	-CH ₂ -
~14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **Ethyl 3-oxocyclopentanecarboxylate** are presented below.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2850	Medium-Strong	C-H stretch (alkane)
~1750	Strong	C=O stretch (ketone)
~1735	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectrum of **Ethyl 3-oxocyclopentanecarboxylate** would show a molecular ion peak and various fragment ions.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Interpretation
156	[M] ⁺ (Molecular Ion) [6]
111	[M - OCH ₂ CH ₃] ⁺
83	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

4.1 NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 3-oxocyclopentanecarboxylate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[\[7\]](#)
- Instrument Setup:

- Insert the sample into the NMR spectrometer.[8]
- Lock the spectrometer on the deuterium signal of the solvent.[8]
- Shim the magnetic field to achieve optimal homogeneity and resolution.[8]
- Tune the probe for the ^1H and ^{13}C frequencies.[8]
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a $30\text{--}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a 30° pulse, a 4 s acquisition time, and no relaxation delay for compounds up to about 350 Daltons.[8]
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

4.2 IR Spectroscopy

- Sample Preparation (Thin Film Method):
 - As **Ethyl 3-oxocyclopentanecarboxylate** is a liquid at room temperature, a "neat" spectrum can be obtained.

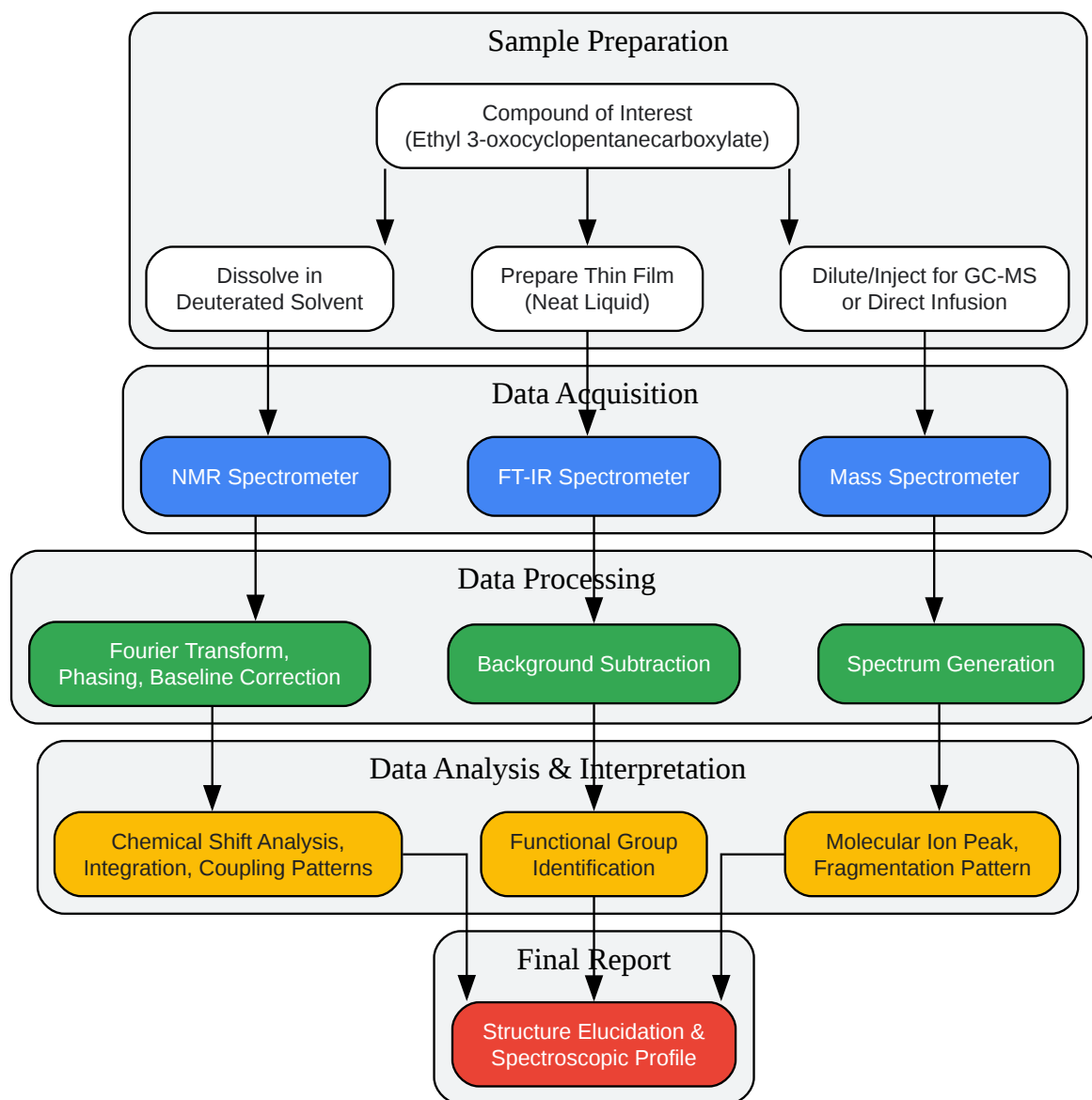
- Place one to two drops of the pure liquid between two polished salt plates (e.g., NaCl or KBr).[9][10]
- Create a thin film by gently pressing the plates together.[9]
- Data Acquisition:
 - Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.[11]
 - Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
 - Collect a background spectrum of the empty salt plates and subtract it from the sample spectrum.

4.3 Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12][13] The sample is vaporized in the ion source.[12]
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a radical cation (molecular ion).[14][15]
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[12][13]
- Detection: Detect the ions and record their abundance, generating a mass spectrum.[13][14] The most intense peak is designated as the base peak with 100% relative abundance.[14]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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